molecular formula C18H27NO5 B558189 Boc-Tyr(tBu)-OH CAS No. 47375-34-8

Boc-Tyr(tBu)-OH

Cat. No. B558189
CAS RN: 47375-34-8
M. Wt: 337,42 g/mole
InChI Key: ZEQLLMOXFVKKCN-AWEZNQCLSA-N
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Description

“Boc-Tyr(tBu)-OH” is a commonly used raw material for peptide synthesis or pharmaceutical intermediates . It is a tyrosine derivative .


Synthesis Analysis

“Boc-Tyr(tBu)-OH” participates in the synthesis of various organic compounds . It is used as a building block for the synthesis of many organic compounds .


Molecular Structure Analysis

The molecular formula of “Boc-Tyr(tBu)-OH” is C18H27NO5 . Its molecular weight is 337.41 g/mol .


Chemical Reactions Analysis

“Boc-Tyr(tBu)-OH” is used in peptide synthesis . It has been used in the development of environmentally conscious in-water peptide synthesis .


Physical And Chemical Properties Analysis

“Boc-Tyr(tBu)-OH” is a white to slight yellow to beige powder . It has a melting point of 113-116 °C .

Scientific Research Applications

“Boc-Tyr(tBu)-OH” is a derivative of the amino acid tyrosine . It’s often used in peptide synthesis, which is a process used to create peptides, which are short chains of amino acids. Here are a couple of applications:

  • Peptide Synthesis

    • Summary : Boc-Tyr(tBu)-OH is used in the synthesis of peptides . Peptides are gaining considerable attention as potential drugs .
    • Methods : The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
    • Results : In many cases, the use of green solvents in this process does not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

“Boc-Tyr(tBu)-OH” is a derivative of the amino acid tyrosine . It’s often used in peptide synthesis, which is a process used to create peptides, which are short chains of amino acids. Here are a couple of applications:

  • Peptide Synthesis

    • Summary : Boc-Tyr(tBu)-OH is used in the synthesis of peptides . Peptides are gaining considerable attention as potential drugs .
    • Methods : The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
    • Results : In many cases, the use of green solvents in this process does not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
  • Ergogenic Supplements

    • Summary : Amino acids and amino acid derivatives, including Boc-Tyr(tBu)-OH, have been commercially used as ergogenic supplements .
    • Methods : These supplements are often consumed orally, and they influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
    • Results : They are recognized to be beneficial as ergogenic dietary substances .
  • Synthesis of Hydrophobic Peptides

    • Summary : The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides .
    • Methods : The Boc group is used to protect the N α-amino group during the synthesis process .
    • Results : This method allows for the successful synthesis of hydrophobic peptides .
  • Synthesis of Peptides Containing Ester and Thioester Moieties

    • Summary : Boc-Tyr(tBu)-OH can also be used in the synthesis of peptides containing ester and thioester moieties .
    • Methods : Similar to the synthesis of hydrophobic peptides, the Boc group is used to protect the N α-amino group during the synthesis process .
    • Results : This method allows for the successful synthesis of peptides containing ester and thioester moieties .

Safety And Hazards

The safety data sheet (SDS) for “Boc-Tyr(tBu)-OH” can be found on the Merck website . It is recommended to handle it with appropriate personal protective equipment .

Future Directions

“Boc-Tyr(tBu)-OH” is an important organic reagent that can be used as a building block for the synthesis of many organic compounds . Its use in environmentally conscious in-water peptide synthesis represents a promising direction for future research .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQLLMOXFVKKCN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426916
Record name Boc-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Tyr(tBu)-OH

CAS RN

47375-34-8
Record name Boc-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
K Hojo, H Ichikawa, M Onishi… - Journal of Peptide …, 2011 - Wiley Online Library
Regulatory pressure has compelled the chemical manufacturing industry to reduce the use of organic solvents in synthetic chemistry, and there is currently a strong focus on replacing …
Number of citations: 21 onlinelibrary.wiley.com
K Hojo, N Shinozaki, Y Nozawa, Y Fukumori… - Applied Sciences, 2013 - mdpi.com
We have previously developed water-based microwave (MW)-assisted peptide synthesis using Fmoc-amino acid nanopaticles. It is an organic solvent-free, environmentally friendly …
Number of citations: 18 www.mdpi.com
R SCHMIDT, K NEUBERT - International Journal of Peptide …, 1991 - Wiley Online Library
The tetrapeptide Boc‐d‐Orn‐Phe‐d‐Pro‐Gly‐OH and the pentapeptide sequence Boc‐Tyr(tBu)‐d‐Orn‐Phe‐d‐Pro‐Gly‐OH were used to study the influence of different coupling …
Number of citations: 66 onlinelibrary.wiley.com
K Hojo, S Fujiwara, H Inai, Y Manabe… - International Journal of …, 2022 - Springer
Seeking a more environmentally balanced method of peptide synthesis, we are focusing on developing organic solvent-free synthetic methods using water, an environmentally friendly …
Number of citations: 7 link.springer.com
A Arabanian, M Mohammadnejad… - Journal of the Iranian …, 2010 - Springer
A highly efficient and practical synthesis of C-terminal amidated peptides has been developed. According to this approach, amidation of the C-terminus of peptides was carried out using …
Number of citations: 21 link.springer.com
V Di Marzoc, G Cammarotab - 2000 - academia.edu
AbstractÐTwo analogues of bovine β-casomorphin-7 and β-casomorphin-5 containing a β-homo phenylalanine in substitution of the phenylalanine in position 3 were synthesised and …
Number of citations: 0 www.academia.edu
CJ Creighton, CW Zapf, JH Bu, M Goodman - Organic Letters, 1999 - ACS Publications
We report the syntheses of peptidomimetic opioids containing the core structure N-alkyl-2-alkyl-2,3-dihydro-4-pyridone. By employing imines bound on a solid support and the …
Number of citations: 42 pubs.acs.org
JC Reubi, KP Eisenwiener, H Rink, B Waser… - European journal of …, 2002 - Elsevier
All commercially available somatostatin analogs for clinical use have a preference for some but not all somatostatin receptor subtypes. We describe here the synthesis and evaluation in …
Number of citations: 104 www.sciencedirect.com
T Yamamoto, P Nair, S Ma, P Davis… - Bioorganic & medicinal …, 2009 - Elsevier
In order to improve metabolic stability, a ring structure with a cystine moiety was introduced into TY027 (Tyr-d-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-[3′,5′-(CF 3 ) 2 Bzl]), which is a lead …
Number of citations: 32 www.sciencedirect.com
Y Rew, M Goodman - The Journal of Organic Chemistry, 2002 - ACS Publications
An efficient solid-phase synthetic route is described for the preparation of 13-membered amine-bridged cyclic enkephalin analogues (ABEs) 1a and 1c−1j (Figure 1) resulting from a …
Number of citations: 49 pubs.acs.org

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